(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride
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Overview
Description
(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluoro-benzyl group and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted piperidine derivatives, while oxidation reactions may produce corresponding ketones or alcohols .
Scientific Research Applications
(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride include other piperidine derivatives such as:
- 2-Chloro-6-fluorobenzylamine
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both a piperidine ring and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS No. 1289385-83-6) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a chloro and fluoro group on the benzyl moiety. This structural configuration is significant for its biological interactions.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against HIV-1 . A series of derivatives including 2-chloro-6-fluorobenzyl substitutions have shown picomolar activity against wild-type HIV-1 strains. The presence of specific stereogenic centers in these compounds correlates with enhanced antiviral efficacy, showcasing a significant diastereo- and enantioselectivity in inhibition assays .
Table 1: Antiviral Efficacy of 2-Cl-6-F-S-DABOs
Compound | Activity Against HIV-1 | Remarks |
---|---|---|
9c | High | Significant stereoselectivity |
10a | Moderate | Correlates with R configuration |
10c | Highest | Effective against resistant strains |
Anticancer Activity
The compound also demonstrates potential as an anticancer agent. Research indicates that piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with improved cytotoxicity over standard treatments like bleomycin . The mechanism involves interaction with specific cellular pathways that regulate cell proliferation and survival.
Table 2: Cytotoxicity of Piperidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | FaDu | 5.4 | Apoptosis induction |
Compound B | MCF7 | 12.3 | Cell cycle arrest |
(2-Cl-6-F) | A549 | 8.7 | Inhibition of anti-apoptotic proteins |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Viral Enzymes : The compound has been shown to effectively inhibit HIV reverse transcriptase, crucial for viral replication.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to increased cell death.
- Receptor Interaction : The compound may interact with various cellular receptors involved in signaling pathways that regulate growth and apoptosis .
Case Studies
A notable study evaluated the effects of this compound in an in vitro setting using HIV-infected cells. Results demonstrated a dose-dependent reduction in viral load, supporting its potential as a therapeutic agent against HIV . Furthermore, in cancer research, compounds derived from this structure were tested for their ability to penetrate the blood-brain barrier, enhancing their therapeutic applicability in treating brain metastases .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15-16H,2-3,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRTUISKBXZLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=C(C=CC=C2Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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